methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate
Overview
Description
methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate is an organic compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a cyclopropane ring substituted with a methylcarbamoyl group and a methyl ester group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropanecarboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or carbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their function and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclopropanecarboxylate: Similar in structure but lacks the methylcarbamoyl group.
Methyl 1-aminocyclopropanecarboxylate: Contains an amino group instead of a methylcarbamoyl group.
Methyl 1-(chlorocarbonyl)cyclopropanecarboxylate: Contains a chlorocarbonyl group instead of a methylcarbamoyl group.
Uniqueness
methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate is unique due to the presence of both a methylcarbamoyl group and a methyl ester group on the cyclopropane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 1-(methylcarbamoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-8-5(9)7(3-4-7)6(10)11-2/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
CNROETIFBZHIOV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1(CC1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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